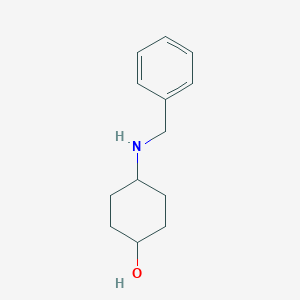

4-(Benzylamino)cyclohexan-1-ol

Vue d'ensemble

Description

4-(Benzylamino)cyclohexan-1-ol is a cyclic amine with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound is chiral, meaning it exists in two enantiomeric forms, which have different biological activities. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to reflux temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reductive amination process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Cyclohexanone derivative

Reduction: Cyclohexylamine derivative

Substitution: Various substituted cyclohexane derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Benzylamino)cyclohexan-1-ol is characterized by a cyclohexanol backbone with a benzylamino substitution. The compound's molecular formula is , and it has a molecular weight of approximately 205.30 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity in various chemical environments.

Scientific Research Applications

1. Medicinal Chemistry

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests it could modulate cholinergic activity, which is crucial for cognitive function.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells, which could be further explored for therapeutic applications .

2. Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry .

Case Studies

Case Study 1: Cholinesterase Inhibition

A study investigated the cholinesterase inhibitory effects of various benzylamino derivatives. Results indicated that certain modifications to the structure of this compound could significantly enhance its inhibitory potency against acetylcholinesterase and butyrylcholinesterase, highlighting its potential as a therapeutic agent for cognitive disorders.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant anticancer activity by inducing apoptosis in cancer cell lines. These findings support further exploration into the structure-activity relationship to optimize efficacy against specific cancer types.

Mécanisme D'action

The mechanism of action of 4-(Benzylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral compound, its enantiomers may exhibit different biological activities by binding to different receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of its target proteins and influencing various cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexylamine: A simpler amine with similar structural features but lacking the benzyl group.

Benzylamine: Contains the benzyl group but lacks the cyclohexane ring.

Cyclohexanol: Contains the cyclohexane ring and hydroxyl group but lacks the benzylamine moiety.

Uniqueness

4-(Benzylamino)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, a hydroxyl group, and a benzylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .

Activité Biologique

Overview

4-(Benzylamino)cyclohexan-1-ol is a cyclic amine with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol. This compound is synthesized primarily through the reductive amination of cyclohexanone with benzylamine, typically using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both medicinal chemistry and biological research.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. As a chiral compound, its enantiomers may exhibit different biological effects, which can include acting as agonists or antagonists in various signaling pathways. This interaction can modulate cellular processes, influencing outcomes such as gene expression and metabolic activities .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, particularly against Gram-positive bacteria. The exact mechanism by which it exerts these effects remains under investigation .

- Receptor Binding : The compound has been explored for its potential as a ligand in receptor binding studies, particularly in relation to PPAR (Peroxisome Proliferator-Activated Receptor) pathways. It has shown promise in modulating PPARα activity, which is crucial for lipid metabolism and glucose homeostasis .

- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may provide neuroprotective benefits, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .

1. Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various amino alcohol derivatives, including those structurally related to this compound. The results indicated significant antibacterial effects against Staphylococcus aureus, suggesting that modifications to the benzylamine moiety could enhance efficacy .

2. PPARα Agonism

In a detailed structure-activity relationship (SAR) study, analogues of this compound were tested for their ability to activate PPARα. One representative analogue demonstrated significant efficacy in reducing retinal vascular leakage in diabetic rat models, indicating potential therapeutic applications in diabetic retinopathy .

| Compound | Activity | EC₅₀ (µM) | Notes |

|---|---|---|---|

| A91 | PPARα Agonist | <5 | Reduced retinal vascular leakage in STZ-induced diabetic rats |

| This compound | Antimicrobial | Not specified | Active against Staphylococcus aureus |

The synthesis of this compound involves several steps:

- Reaction Setup : Cyclohexanone is reacted with benzylamine under reductive amination conditions.

- Reducing Agents : Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.

- Solvent System : Ethanol or methanol is typically used as a solvent.

- Reaction Conditions : The reaction often requires heating to reflux temperatures for complete conversion.

This synthetic route allows for the production of the compound on both laboratory and industrial scales.

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexylamine | Simple amine without benzyl group | Limited biological activity |

| Benzylamine | Contains benzyl group but lacks cyclohexane ring | Moderate activity |

| Cyclohexanol | Hydroxyl group without benzylamine moiety | Limited biological relevance |

The combination of a cyclohexane ring, hydroxyl group, and benzylamine moiety gives this compound a unique profile that enhances its potential applications in medicinal chemistry and industrial processes .

Propriétés

IUPAC Name |

4-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRIOPMWGXBPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.